An In-Depth Technical Guide to N-Boc-N-methyl-(S)-2-aminoheptanoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to N-Boc-N-methyl-(S)-2-aminoheptanoic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Boc-N-methyl-(S)-2-aminoheptanoic acid, a specialized non-canonical amino acid derivative. We will delve into its fundamental physicochemical properties, detailed synthetic methodologies, and its strategic applications in the field of peptide and small molecule drug development. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.
Core Molecular Attributes
N-Boc-N-methyl-(S)-2-aminoheptanoic acid is a chiral building block that incorporates two key modifications to the parent amino acid, (S)-2-aminoheptanoic acid: a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl group on the nitrogen. These modifications impart unique properties that are highly advantageous in synthetic chemistry and drug design.
Physicochemical Data Summary
| Property | Value | Source/Comment |
| Molecular Formula | C13H25NO4 | |
| Molecular Weight | 259.35 g/mol | Based on the (R)-enantiomer[1] |
| CAS Number | Not publicly available | The CAS number for the (R)-enantiomer is 2389078-41-3[1]. |
| Appearance | Expected to be a white to off-white solid | General observation for similar compounds |
| Solubility | Soluble in organic solvents such as THF, DMF, and dichloromethane | Inferred from synthetic protocols |
The Strategic Advantage of N-Methylation in Drug Design
The incorporation of N-methylated amino acids into peptides and peptidomimetics is a well-established strategy to enhance their therapeutic potential. This modification offers several key advantages:
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Increased Metabolic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in-vivo half-life of the drug candidate.[2]
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Enhanced Membrane Permeability: By removing the hydrogen bond donor capacity of the amide nitrogen, N-methylation can reduce the polar surface area and favor the adoption of conformations that are more amenable to passive diffusion across cellular membranes. This is a critical factor for improving oral bioavailability.[3][][5]
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Conformational Control: The presence of an N-methyl group restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This can result in higher binding affinity and selectivity for the biological target.
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Improved Solubility: In some contexts, N-methylation can disrupt aggregation-prone sequences and improve the solubility of hydrophobic peptides.[2]
The heptanoic acid side chain of this particular derivative provides a lipophilic element that can further contribute to improved membrane permeability and engagement with hydrophobic binding pockets in target proteins.
Synthesis of N-Boc-N-methyl-(S)-2-aminoheptanoic Acid
The synthesis of N-Boc-N-methyl-(S)-2-aminoheptanoic acid typically starts from the commercially available N-Boc-(S)-2-aminoheptanoic acid. The key transformation is the selective methylation of the nitrogen atom of the Boc-protected amine.
Experimental Protocol: N-Methylation of N-Boc-(S)-2-aminoheptanoic Acid
This protocol is based on the widely used method employing sodium hydride and methyl iodide.[6]
Materials:
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N-Boc-(S)-2-aminoheptanoic acid
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH3I)
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Anhydrous Tetrahydrofuran (THF)
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1M Hydrochloric acid (HCl)
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Ethyl acetate (EtOAc)
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Brine
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Anhydrous sodium sulfate (Na2SO4)
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Argon or Nitrogen gas
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve N-Boc-(S)-2-aminoheptanoic acid in anhydrous THF.
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Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add methyl iodide (a slight excess is typically used).
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Deprotonation and Methylation: While vigorously stirring, carefully add sodium hydride in small portions. Effervescence (hydrogen gas evolution) will be observed. The reaction mixture may become thick. Continue the portion-wise addition of NaH until the evolution of gas ceases.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of isopropanol at 0 °C to consume any unreacted NaH. Follow this with the dropwise addition of water.
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Workup: Remove the THF under reduced pressure. To the aqueous residue, add 1M HCl until the pH is acidic (pH ~2-3).
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Extraction: Extract the aqueous layer with ethyl acetate (3x).
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Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude N-Boc-N-methyl-(S)-2-aminoheptanoic acid can be purified by column chromatography on silica gel.
Sources
- 1. 2389078-41-3 CAS Manufactory [m.chemicalbook.com]
- 2. peptide.com [peptide.com]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
